molecular formula C19H14N2 B075658 2-(2-(1H-Indol-3-yl)vinyl)quinoline CAS No. 1586-47-6

2-(2-(1H-Indol-3-yl)vinyl)quinoline

Cat. No.: B075658
CAS No.: 1586-47-6
M. Wt: 270.3 g/mol
InChI Key: XBSNGDJJHAYDLC-ZRDIBKRKSA-N
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Description

2-(2-(1H-Indol-3-yl)vinyl)quinoline (CAS Number: 1586-47-6) is a synthetic compound of significant research interest due to its core structural motifs of indole and quinoline. These scaffolds are prevalent in many biologically active molecules and pharmaceuticals . The indole nucleus is a privileged structure in medicinal chemistry, found in compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties . The quinoline moiety is similarly a versatile heterocycle, well-documented for its pharmacological applications, particularly as a scaffold in the development of agents against drug-resistant bacteria . While direct biological data for this specific compound is limited in the public domain, its structural similarity to other investigated molecules provides strong rationale for its research value. For instance, closely related 2-arylvinylquinoline derivatives have been identified as potent antiplasmodial agents in antimalarial research, demonstrating activity against drug-resistant strains of Plasmodium falciparum . Furthermore, molecular hybrids combining indole and quinazolinone (a related nitrogen-containing heterocycle) have shown promising in vitro antibacterial activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this chemical as a key intermediate for synthesizing novel compounds or as a probe for studying structure-activity relationships in antimicrobial and oncological research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-(1H-indol-3-yl)ethenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H14N2/c1-3-7-18-14(5-1)9-11-16(21-18)12-10-15-13-20-19-8-4-2-6-17(15)19/h1-13,20H/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSNGDJJHAYDLC-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1586-47-6, 1155810-01-7
Record name 2-(2-(1H-Indol-3-yl)vinyl)quinoline
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Record name 2-(2-(1H-Indol-3-yl)vinyl)quinoline
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Synthetic Methodologies for 2 2 1h Indol 3 Yl Vinyl Quinoline and Its Analogues

Classical and Contemporary Synthetic Approaches for the 2-(2-(1H-Indol-3-yl)vinyl)quinoline Core

The construction of the this compound scaffold has traditionally relied on multi-step sequences, which are continually being refined for improved efficiency and yield.

Multi-Step Chemical Reaction Sequences and Optimization Strategies

Further functionalization of the core structure is also a key aspect of these synthetic sequences. For example, the nitrogen atom of the indole (B1671886) ring in 2-(1H-indol-3-yl)quinazolin-4(3H)-one can be functionalized using reagents like benzoyl chloride to yield N-substituted derivatives. nih.gov

Starting Materials Reagents and Conditions Product Yield
1H-indole-3-carboxaldehyde, Anthranilamidep-TSA, Acetonitrile, Reflux2-(1H-indol-3-yl)quinazolin-4(3H)-one33%
1H-indole-3-carboxaldehyde, AnthranilamideNa2S2O5, DMAC, 150 °C2-(1H-indol-3-yl)quinazolin-4(3H)-oneQuantitative
2-(1H-indol-3-yl)quinazolin-4(3H)-oneBenzoyl chloride2-(1-benzoyl-1H-indol-3-yl)quinazolin-4(3H)-oneGood

Condensation Reactions for Vinyl Linker Formation

The formation of the crucial vinyl bridge connecting the indole and quinoline (B57606) moieties is often achieved through condensation reactions. A notable example is the polyphosphoric acid (PPA)-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols to access 3-(1H-indol-3-yl)benzofuran-2(3H)-ones. nih.gov While not a direct synthesis of the target molecule, this method demonstrates a relevant condensation strategy. The reaction proceeds through an initial nucleophilic addition followed by intramolecular cyclization. nih.gov The conditions for this type of reaction can be optimized; for instance, using methanesulfonic acid (MeSO3H) at 40°C provides a general procedure for this transformation. nih.gov

Metal-Catalyzed Synthetic Strategies for Indolylquinolines

Modern synthetic chemistry has increasingly turned to metal catalysis to construct complex heterocyclic systems like indolylquinolines, offering milder reaction conditions and greater functional group tolerance.

Palladium-Catalyzed Reactions

Palladium catalysts are powerful tools for C-C and C-N bond formation and have been employed in the synthesis of various indole-containing structures.

Palladium-catalyzed C-H activation is a highly efficient strategy for the synthesis of isoquinolinone derivatives. mdpi.com This approach involves the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials. For example, the C-H activation/annulation of N-methoxybenzamides with allenoates, catalyzed by palladium, affords substituted 3,4-dihydroisoquinolin-1(2H)-ones in good yields. mdpi.com A plausible mechanism involves the formation of a five-membered cyclopalladated intermediate, followed by insertion of the allene (B1206475) and reductive elimination. mdpi.com While this specific example leads to a dihydroisoquinolinone, the underlying principle of palladium-catalyzed C-H activation is applicable to the synthesis of related quinoline systems.

Furthermore, palladium catalysis has been used in the synthesis of indoles themselves from 2-iodostyrenes and di-t-butyldiaziridinone, proceeding through a proposed pallada(II)cycle intermediate formed via vinyl C-H activation. nih.gov This demonstrates the versatility of palladium in activating C-H bonds adjacent to existing rings to build the indole structure.

Catalyst System Reactants Product Type Key Feature
Palladium(II) acetate/DIPEAN-methoxybenzamides, 2,3-allenoic acid esters3,4-dihydroisoquinolin-1(2H)-onesC-H activation/annulation
Palladium catalyst2-iodostyrenes, di-t-butyldiaziridinoneIndolesSequential C-H activation/amination

Copper-Catalyzed Cyclization and Heteroarylation Methodologies

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of indole-containing heterocycles. A convenient one-pot method for preparing indolo[1,2-a]quinazoline derivatives utilizes a CuI/L-proline catalyzed sequential Ullmann-type C-C and C-N coupling. nih.gov This protocol demonstrates good functional group tolerance and provides access to a range of substituted products. nih.gov

Copper(II) triflate (Cu(OTf)2) has been shown to be an effective catalyst for the [3+2] cycloaddition of indole-3-acrylates with p-benzoquinones to construct indole-tethered benzofuran (B130515) scaffolds. rsc.org This highlights the ability of copper catalysts to facilitate complex cycloaddition reactions.

Moreover, copper-catalyzed intramolecular oxidative amination of N-aryl and N-sulfonyl 2-vinylanilines, using O2 as the terminal oxidant and TEMPO as a co-catalyst, provides a route to N-substituted indoles. nih.govthieme-connect.de This methodology can be extended to a one-pot synthesis of N-aryl indoles through a sequential Chan-Lam coupling followed by the oxidative amination. nih.govthieme-connect.de

Catalyst System Reactants Product Type Reaction Type
CuI/L-prolineN-(2-iodophenyl)acetamides, malononitriles, o-iodobenzaldehydesIndolo[1,2-a]quinazolinesSequential Ullmann-type C-C and C-N coupling
Cu(OTf)2Indole-3-acrylates, p-benzoquinonesIndole-tethered benzofurans[3+2] Cycloaddition
Copper catalyst/TEMPO/O2N-aryl/N-sulfonyl 2-vinylanilinesN-aryl/N-sulfonyl indolesIntramolecular oxidative amination

Manganese(II), Cobalt(III), and Nickel-Catalyzed Approaches for Quinoline Scaffolds

The construction of the quinoline core, a crucial component of the target molecule, can be efficiently achieved through transition metal catalysis. Manganese, cobalt, and nickel, being earth-abundant and cost-effective metals, have emerged as powerful catalysts in this domain.

Manganese(II)-Catalyzed Reactions: Manganese(II) complexes have been successfully employed as catalysts in the oxidation of tetralin, a reaction that can be adapted for the synthesis of quinoline precursors. researchgate.net While direct synthesis of this compound using this method has not been explicitly reported, the catalytic activity of Mn(II) in oxidation reactions suggests its potential in the dehydrogenation steps often required in quinoline synthesis.

Cobalt(III)-Catalyzed Reactions: Cobalt(III) catalysis has shown promise in the synthesis of quinoline derivatives. For instance, cobalt(III) complexes can catalyze the ipso-cross-coupling of homopropargyl bromides with aryl/vinyl electrophiles, a reaction that tolerates the quinoline heterocycle. acs.org This suggests that a pre-formed indolylvinyl bromide could potentially be coupled with a quinoline precursor, or vice-versa, to construct the target molecule.

Nickel-Catalyzed Reactions: Nickel catalysis offers a versatile platform for quinoline synthesis. Nickel-catalyzed ipso-cross-coupling reactions of homopropargyl bromides with various aryl and vinyl electrophiles have been developed, with the quinoline moiety being well-tolerated within the substrate scope. acs.org This highlights a potential pathway where a suitable indolylvinyl component could be coupled with a quinoline derivative.

Catalyst SystemReactantsProduct TypePotential Relevance to Target Compound
Manganese(II) complexesTetralin, OxidantOxidized hydroquinolinesPrecursor synthesis for the quinoline ring
Cobalt(III) complexesHomopropargyl bromides, Aryl/vinyl electrophiles1,4-disubstituted alkynesCoupling of pre-functionalized indole and quinoline moieties
Nickel(II) complexesHomopropargyl bromides, Aryl/vinyl electrophiles1,4-disubstituted alkynesCoupling of pre-functionalized indole and quinoline moieties

Indium-Mediated Heteroarylation Reactions

Indium-mediated reactions have gained traction in organic synthesis due to their high functional group tolerance and operational simplicity. While specific indium-mediated heteroarylation for the direct synthesis of this compound is not extensively documented, related reactions provide a strong foundation for its potential application. For instance, indium-mediated ternary reactions between indole-3-carboxaldehydes, allyl bromide, and various enamines have been shown to readily produce bisindolyl- and indolyl-heterocyclic alkanes. researchgate.net This demonstrates the facility of indium in mediating the coupling of indole aldehydes with other nucleophilic species, a principle that could be extended to a quinoline-based nucleophile to form the desired vinyl linkage.

Tunable Dimerization and Annulation Strategies for Indolylquinoline Derivatives

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for constructing complex heterocyclic systems like indolylquinolines.

Iodine-promoted oxidative annulation has emerged as a metal-free approach for the synthesis of indoloquinolines. researchgate.net This method typically involves the reaction of a 2-(1H-indol-2-yl)aniline with an aryl methyl ketone in the presence of iodine and an oxidant like DMSO. The reaction proceeds through an initial sp³ C-H oxidation of the ketone to a phenylglyoxal, followed by imine formation and subsequent intramolecular cyclization to furnish the indoloquinoline scaffold. researchgate.net While this method yields a fused indoloquinoline system, modifications to the starting materials could potentially lead to the vinyl-linked target molecule. For example, using a suitably substituted aniline (B41778) with a pre-formed vinylindole moiety might offer a viable route.

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a convergent and stereocontrolled pathway to six-membered rings, including the core of quinoline. youtube.com While a direct Diels-Alder synthesis of this compound is not straightforward, this strategy can be employed to construct the quinoline or indole ring systems, which can then be further functionalized. For instance, a diene containing an indole moiety could react with a dienophile to form a precursor to the quinoline ring. The versatility of the Diels-Alder reaction allows for the introduction of various substituents, which could be later elaborated to form the vinyl bridge. youtube.com

Annulation StrategyKey ReagentsIntermediate/Product TypeApplicability to Target Compound
Oxidative Annulation2-(1H-indol-2-yl)anilines, Aryl methyl ketones, I₂/DMSOFused indoloquinolinesPotential for modified starting materials to yield the vinyl-linked structure
Diels-Alder CycloadditionIndole-containing diene, DienophileSubstituted quinoline/indole precursorsConstruction of the core heterocyclic rings for subsequent coupling

Advances in Green Chemistry and Sustainable Synthesis of Indolylquinolines

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of complex molecules.

Microwave-assisted organic synthesis (MAOS) has proven to be a highly effective green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. youtube.com This technology has been successfully applied to the synthesis of various indole and quinoline derivatives.

A particularly relevant application is the rapid and efficient synthesis of 2-vinylquinolines through the trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline (B7769805) and various aldehydes under microwave irradiation. nih.gov This method is directly applicable to the synthesis of this compound by using 2-methylquinoline and indole-3-carboxaldehyde (B46971) as the starting materials. The reaction proceeds quickly and efficiently, offering a significant advantage over traditional heating methods. nih.gov

Furthermore, microwave irradiation has been utilized in the iodine-catalyzed, one-pot synthesis of 6H-indolo[2,3-b]quinolines from indole-3-carboxaldehyde and anilines. eurekalert.org Although this leads to a fused ring system, the use of microwave heating in conjunction with an indole aldehyde highlights its utility in activating these substrates for quinoline formation. Similarly, novel 9-(substituted indolyl)-3,4,6,7-tetrahydroacridine-1,8-dione derivatives have been synthesized using a microwave-assisted approach. nih.gov

The Wittig reaction is another classical and powerful method for alkene synthesis, which can be adapted for the preparation of this compound. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This would involve the reaction of 2-quinolinecarboxaldehyde (B31650) with a phosphonium (B103445) ylide derived from 3-(halomethyl)-1H-indole. While effective, this method can be less atom-economical due to the generation of triphenylphosphine (B44618) oxide as a byproduct. nih.gov

Synthetic MethodStarting MaterialsKey Features
Microwave-Assisted Olefination2-Methylquinoline, Indole-3-carboxaldehydeRapid, efficient, green
Wittig Reaction2-Quinolinecarboxaldehyde, Indolyl-phosphonium ylideVersatile, well-established

Solid Acid Catalysis in Quinoline Formation

The quest for environmentally benign and efficient synthetic protocols for quinoline and its derivatives has led to the exploration of solid acid catalysts as viable alternatives to traditional homogeneous acid catalysts. These heterogeneous catalysts, which include clays (B1170129), zeolites, and functionalized solid supports, offer significant advantages such as ease of separation from the reaction mixture, potential for recyclability, reduced corrosiveness, and minimization of hazardous waste. fip.orgrsc.org Their application has been prominent in classic quinoline syntheses like the Doebner-von Miller and Friedländer reactions, often leading to improved yields and milder reaction conditions.

Solid acids provide active sites for crucial steps in quinoline formation, such as condensation and cyclization. researchgate.netnih.gov The catalytic activity is often attributed to the presence of both Brønsted and Lewis acid sites on the catalyst surface. rsc.orgclockss.org The development of nanocatalysts has further expanded the field, offering high surface area and enhanced catalytic performance. nih.gov

Montmorillonite (B579905) K-10 and other Clays

Montmorillonite K-10, a type of bentonite (B74815) clay, has emerged as a popular and effective solid acid catalyst in organic synthesis due to its low cost, non-toxicity, and reusability. researchgate.netscirp.org It has been successfully employed in the synthesis of quinolines through various methods. For instance, a microwave-assisted, one-pot synthesis of quinolines from anilines and cinnamaldehydes uses montmorillonite K-10, where it facilitates both the cyclization and subsequent aromatization steps in a domino approach, leading to excellent yields in very short reaction times. researchgate.net

In an advancement of the traditional Doebner-von Miller reaction, which typically requires harsh conditions, Ag(I)-exchanged Montmorillonite K-10 has been utilized as a recyclable and efficient catalyst under solvent-free conditions. ukzn.ac.zaclockss.org This modification accommodates both aromatic and aliphatic α,β-unsaturated aldehydes, producing quinoline derivatives in moderate to excellent yields (42-89%) within 3 hours. ukzn.ac.zaclockss.org The catalyst's enhanced acidity, resulting from the silver ion exchange, contributes to higher yields compared to the natural clay. clockss.org Importantly, this catalyst can be recovered by simple filtration and reused multiple times without a significant drop in its activity, highlighting the environmental and economic benefits of this approach. researchgate.netclockss.org

Zeolites

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic properties, making them effective shape-selective catalysts in various organic transformations, including quinoline synthesis. rsc.org Their three-dimensional porous network and strong acid sites are conducive to the Friedländer annulation. nih.govrsc.org

For example, Hβ zeolite has been employed as a catalyst for the synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions. nih.gov The reaction proceeds through the adsorption of the ketone onto the Brønsted acid sites of the zeolite, followed by condensation with the amino ketone, intramolecular cyclization, and dehydration. nih.gov Studies comparing various solid acids like montmorillonite K-10 and nano-crystalline sulfated zirconia found zeolites to be highly effective for the Friedländer condensation, providing good yields under mild conditions. nih.gov Furthermore, zeolite-based catalysts, such as ZnCl₂/Ni-USY-acid, have been used in the gas-phase synthesis of quinolines from aniline and alcohols, with the yield being directly related to the catalyst's Lewis acidity. rsc.org

Other Solid Acid Systems

Beyond clays and zeolites, a variety of other materials have been functionalized to act as solid acid catalysts for quinoline synthesis. These include:

Silica-supported acids : Systems like silica (B1680970) sulfuric acid (SSA) and p-toluenesulfonic acid supported on silica gel (p-TSA/SiO₂) have been used for Friedländer synthesis under solvent-free and sometimes microwave-assisted conditions, offering good yields and reusability. nih.gov

Metal Hydrogen Sulfates : Inorganic solid acidic salts such as Al(HSO₄)₃, Mg(HSO₄)₂, and Ca(HSO₄)₂ have proven to be efficient, stable, and recyclable catalysts for the Friedländer reaction under solvent-free conditions at moderate temperatures. clockss.org

Functionalized Polymers and Nanomaterials : Catalysts like the solid acid Chitosan-SO₃H and various nanocatalysts, including core-shell Fe₃O₄@SiO₂ functionalized with trifluoroacetic acid, have been developed for Friedländer synthesis. nih.gov These advanced materials often exhibit high efficiency, require short reaction times, and allow for easy magnetic separation and recycling. nih.gov

The versatility and efficacy of solid acid catalysis in quinoline synthesis underscore a significant shift towards greener and more sustainable chemical processes.

Research Findings on Solid Acid Catalyzed Quinoline Synthesis

CatalystReaction TypeReactantsConditionsYield (%)Reference
Ag(I)-exchanged Montmorillonite K10Doebner-von MillerAniline & CinnamaldehydeSolvent-free, 120 °C, 3 h89 clockss.org
Ag(I)-exchanged Montmorillonite K10Doebner-von MillerAniline & CrotonaldehydeSolvent-free, 120 °C, 3 h78 ukzn.ac.zaclockss.org
Montmorillonite K-10Friedländer Condensation2-Aminoarylketone & Carbonyl compoundEthanol, reflux75 nih.gov
Hβ ZeoliteFriedländer Condensation2-Aminoarylketone & Carbonyl compoundEthanol, reflux83 nih.gov
Nano-crystalline Sulfated Zirconia (SZ)Friedländer Condensation2-Aminoarylketone & Carbonyl compoundEthanol, reflux89 nih.gov
In(OTf)₃Friedländer Annulation2-Aminoarylketones & β-dicarbonylsSolvent-free75-92 rsc.org
ZnCl₂/Ni-USY-acidGas-phase synthesisAniline & various alcoholsGas-phase42.3-79.7 rsc.org
Al(HSO₄)₃Friedländer Synthesis2-Aminobenzophenone & Ethyl acetoacetateSolvent-free, 70 °C~99 clockss.org

Advanced Spectroscopic and Structural Characterization of 2 2 1h Indol 3 Yl Vinyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of 2-(2-(1H-Indol-3-yl)vinyl)quinoline, one would anticipate a complex pattern of signals corresponding to the distinct protons in the molecule. The aromatic regions would be particularly crowded, with signals for the protons on both the quinoline (B57606) and indole (B1671886) rings. These would likely appear as a series of doublets, triplets, and multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The vinyl protons would be expected to produce two doublets, with a large coupling constant characteristic of a trans configuration, a common stereochemistry for such compounds. The NH proton of the indole ring would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. One would expect to observe signals for all 19 carbon atoms in the molecule. The carbons of the quinoline and indole rings would resonate in the aromatic region of the spectrum, generally between 110 and 150 ppm. The vinyl carbons would also appear in this region. The specific chemical shifts would be influenced by the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the indole ring, typically appearing as a sharp to moderately broad band around 3400-3300 cm⁻¹. The C-H stretching vibrations of the aromatic and vinyl groups would be observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the vinyl group would likely produce several bands in the 1650-1450 cm⁻¹ region. Finally, C-H bending vibrations would be visible in the fingerprint region, below 1500 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, aiding in its structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS would be a powerful tool for the analysis of this compound. This technique would allow for the separation of the compound from any impurities, followed by its detection and molecular weight determination by the mass spectrometer. This is particularly useful in verifying the successful synthesis and purity of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Using a soft ionization technique like ESI-MS, one would expect to observe a prominent protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₉H₁₄N₂), which is approximately 270.33 g/mol . The fragmentation pattern would likely involve the cleavage of the vinyl linkage, leading to fragment ions corresponding to the quinoline and indole moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is expected to be complex, arising from the conjugated π-system that extends across the quinoline and indole rings through the vinyl linker. The spectra of quinoline derivatives typically exhibit absorption bands corresponding to π→π* and n→π* transitions. mdpi.com

The high-energy absorption bands, usually found in the ultraviolet region, are assigned to π→π* transitions, which are characterized by high molar absorption coefficients. mdpi.com The presence of the extended conjugation in this compound is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to the individual quinoline and indole chromophores. The less intense n→π* transitions, originating from the non-bonding electrons of the nitrogen atom in the quinoline ring, are typically observed as a shoulder on the longer wavelength side of the π→π* absorption bands. mdpi.com

The solvent environment can significantly influence the position and intensity of these absorption bands. In polar solvents, a red shift of the π→π* transitions is often observed. mdpi.com Studies on related quinoline derivatives have shown that the extent of conjugation and the nature of substituents can tune the absorption maxima. For instance, the introduction of different functional groups can modulate the electronic properties and thus the color of the compounds.

Table 1: Representative UV-Vis Absorption Data for Related Quinoline Derivatives

CompoundSolventλmax (nm)Type of TransitionReference
Quinoline DerivativesPolar Solvent~280π→π mdpi.com
Quinoline DerivativesPolar Solvent~350n→π mdpi.com
Substituted QuinolinesChloroform300-400π→π* & n→π* mdpi.com

This table presents typical absorption maxima for quinoline derivatives to illustrate the expected range and types of electronic transitions. Specific values for this compound may vary.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Structure Determination

For a related compound, 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC number 812405). nih.gov Analysis of this and other similar structures reveals typical bond lengths and angles for the quinoline and indole rings. The C=C double bond of the vinyl linker will have a length of approximately 1.34 Å, consistent with a double bond character. The C-C single bonds connecting the vinyl group to the aromatic rings are expected to be shorter than a typical C-C single bond due to partial double bond character from conjugation.

The conformation of the molecule will be determined by the torsion angles between the planes of the quinoline, vinyl, and indole moieties. The trans or (E)-isomer, as depicted in the name, is generally the more stable configuration due to reduced steric hindrance.

Table 2: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
C=C (vinyl) Bond Length~ 1.34 Å
C-C (vinyl-aryl) Bond Length~ 1.47 Å
Torsion Angle (Quinoline-Vinyl)< 20°
Torsion Angle (Vinyl-Indole)< 20°

This table provides predicted crystallographic parameters based on data from structurally related compounds. Actual values require experimental determination.

The way in which molecules of this compound arrange themselves in the crystal lattice is dictated by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the solid material.

Given the presence of aromatic rings and the N-H group of the indole moiety, several types of interactions are anticipated:

π-π Stacking: The planar aromatic systems of the quinoline and indole rings are expected to engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. This is a common feature in the crystal packing of aromatic compounds.

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, forming N-H···N or N-H···π interactions with the nitrogen atom of the quinoline ring or the π-system of an adjacent molecule, respectively.

C-H···π Interactions: The aromatic C-H bonds can also act as weak hydrogen bond donors, interacting with the electron-rich π-faces of the quinoline or indole rings of neighboring molecules.

Computational and Theoretical Investigations of 2 2 1h Indol 3 Yl Vinyl Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a cornerstone of computational chemistry, used to investigate the electronic properties of molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. For 2-(2-(1H-Indol-3-yl)vinyl)quinoline, this analysis would pinpoint the most likely sites for electrophilic and nucleophilic attack.

Quantum Chemical Descriptors and Properties

From the electronic structure calculated by DFT, a range of quantum chemical descriptors can be derived. These include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: The ability of an atom to attract electrons.

Chemical Hardness and Softness: Resistance to change in electron configuration.

These descriptors would provide a quantitative understanding of the reactivity and stability of this compound.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein.

Binding Affinity and Interaction Profile Analysis

For this compound, docking studies would be instrumental in predicting its potential as a therapeutic agent. By docking the compound into the active site of a known biological target, researchers could estimate the binding affinity, typically expressed as a docking score or binding energy. This would allow for the ranking of its potential efficacy against other compounds.

Identification of Key Binding Residues and Sites

Beyond just predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the protein. This includes identifying key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the compound. This information is crucial for understanding the mechanism of action and for designing more potent and selective derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility and stability of this compound, both in isolation and when bound to a biological target. This would help to validate the results of molecular docking and provide a more realistic picture of the binding interactions.

While the specific data for this compound is not available, the methodologies described are standard practice in the computational investigation of novel chemical entities. The application of these techniques to this particular compound would undoubtedly provide valuable insights into its chemical nature and potential biological activity. Future research in this area is awaited to fill the current knowledge gap.

In Silico Studies for Pharmacokinetic and Drug-Likeness Prediction (Excluding ADMET profiles)

In the contemporary drug discovery landscape, the early-stage evaluation of a compound's pharmacokinetic properties and drug-likeness is a critical step to minimize late-stage attrition. In silico methods, which use computational models to predict these characteristics, have become indispensable tools. These approaches allow for the rapid assessment of a molecule's potential to be developed into a viable drug, based on its structural features. This section focuses on the computational and theoretical investigations into the pharmacokinetic and drug-likeness profile of this compound, with a specific emphasis on its adherence to established principles such as Lipinski's Rule of Five.

The drug-likeness of a compound is a qualitative concept used to evaluate its potential to be an orally active drug. This assessment is often guided by a set of rules, most notably Lipinski's Rule of Five, which outlines the physicochemical properties that are common among successful oral medications. drugbank.comtiu.edu.iq These rules are not rigid but serve as a valuable filter in the early phases of drug development to identify candidates with a higher probability of good oral bioavailability. units.ityoutube.com The key parameters of Lipinski's rule include molecular weight (MW), lipophilicity (expressed as log P), and the number of hydrogen bond donors and acceptors. drugbank.com

Detailed Research Findings

The predicted physicochemical properties of this compound are summarized in the table below. These parameters are fundamental to the analysis of its drug-likeness.

PropertyPredicted Value
Molecular Formula C19H14N2
Molecular Weight 270.33 g/mol
LogP (o/w) 4.15
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (TPSA) 41.57 Ų
Rotatable Bonds 2

Note: Data was computationally generated using predictive models.

An analysis of these properties in the context of Lipinski's Rule of Five provides valuable insights into the drug-likeness of this compound:

Molecular Weight (MW): The calculated molecular weight of 270.33 g/mol is well within the limit of ≤ 500 g/mol set by Lipinski's rule. drugbank.comtiu.edu.iq This suggests that the molecule's size is not likely to be a hindrance to its absorption.

Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) of 4.15 falls within the acceptable range of ≤ 5. drugbank.comtiu.edu.iq This value indicates a favorable balance between hydrophilicity and lipophilicity, which is crucial for both solubility in aqueous biological fluids and permeation across lipid-based cell membranes.

Hydrogen Bond Donors: The compound has one hydrogen bond donor (the NH group of the indole (B1671886) ring), which is comfortably below the maximum of 5 allowed by Lipinski's rule. drugbank.comtiu.edu.iq

Hydrogen Bond Acceptors: With two hydrogen bond acceptors (the nitrogen atoms in the quinoline (B57606) and indole rings), the molecule adheres to the guideline of having no more than 10. drugbank.comtiu.edu.iq

Based on this analysis, this compound does not violate any of Lipinski's rules, indicating a high probability of good oral bioavailability and positioning it as a promising candidate for further drug development.

Furthermore, the Topological Polar Surface Area (TPSA) is another important descriptor for predicting drug transport properties. wikipedia.orgresearchgate.net The calculated TPSA of 41.57 Ų is significantly lower than the general threshold of 140 Ų for good cell membrane permeability. wikipedia.org Molecules with a TPSA below 90 Ų are also more likely to cross the blood-brain barrier. wikipedia.org

The number of rotatable bonds is a measure of molecular flexibility. With only two rotatable bonds, the compound has a relatively rigid structure, which can be advantageous for binding to a specific target.

No Specific Research Found on "this compound" to Generate the Requested Article

Following a comprehensive search of scientific literature, it has been determined that there is a lack of specific research articles focusing on the chemical compound “this compound.” As a result, it is not possible to generate a detailed and scientifically accurate article on its Structure-Activity Relationship (SAR) studies that adheres to the provided outline.

The request specified a detailed analysis of the impact of substituent variations on the indole and quinoline ring systems, as well as alterations of the vinyl linker. It also required information on the role of the core scaffold in biological target interaction and specific derivatization strategies, including metal complex formation.

The extensive search did not yield any studies that have systematically investigated these aspects for the precise molecule of "this compound." While a broad range of research exists on various quinoline and indole derivatives and their biological activities, including anticancer and antimicrobial properties, this body of literature does not provide the specific data required to construct the requested article. The available research focuses on related but structurally distinct compounds where the indole and quinoline moieties are linked differently or are part of larger, fused heterocyclic systems.

Without dedicated research on "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings. Therefore, in the absence of the necessary scientific data, the generation of the requested article cannot be fulfilled.

Structure Activity Relationship Sar Studies of 2 2 1h Indol 3 Yl Vinyl Quinoline Derivatives

Derivatization Strategies and their Influence on Potency and Selectivity

Alkylation and Arylation Strategies

Alkylation and arylation are fundamental strategies in medicinal chemistry to modulate a compound's lipophilicity, steric profile, and electronic properties, which in turn can significantly influence its binding affinity to biological targets. In the context of indole-quinoline hybrids, these modifications are typically explored on the indole (B1671886) nitrogen and available positions on both aromatic ring systems.

Alkylation: The nitrogen atom of the indole ring is a common site for alkylation. Studies on analogous indole-heterocycle hybrids, such as 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles, demonstrate that the indole nitrogen can be readily alkylated. For instance, treatment with sodium hydride followed by methyl iodide can yield N-methylated products. mdpi.com In the indolo[3,2-b]quinoline series, methylation of the indole nitrogen to create cryptolepine (B1217406) from its parent quindoline (B1213401) scaffold induces a remarkable increase in biological activity against a wide range of targets. researchgate.net This suggests that a small alkyl group, like methyl, on the indole nitrogen of the 2-(2-(1H-Indol-3-yl)vinyl)quinoline scaffold could be a key modification for enhancing potency. The introduction of the alkyl group can alter the molecule's planarity and hydrogen-bonding capacity, which are critical for target interaction.

Arylation: Arylation involves introducing an aryl group, which can establish additional hydrophobic and π-stacking interactions with a target protein. In the development of indole-based HIV fusion inhibitors, derivatization with various benzyl (B1604629) groups on the indole nitrogen was a key strategy. nih.gov The substitution pattern on this appended aryl ring was found to be critical for activity. For example, modifying a terminal phenyl ring with electron-withdrawing groups or bulky substituents can fine-tune the electronic and steric nature of the molecule, leading to improved biological outcomes. nih.govacs.org Similarly, direct C-2 arylation of the indole ring has been explored in other contexts, showing that the position and nature of substituents on the new aryl ring are crucial for activity. nih.gov These findings indicate that both N-arylation and C-arylation are viable strategies for the this compound core.

Parent Scaffold Analogue Modification Position of Modification Observed Effect on Activity Reference
QuindolineMethylationIndole Nitrogen (N-5)Induces broad-spectrum biological activity researchgate.net
2-(1H-indol-3-yl)-1H-benzo[d]imidazoleMethylationIndole NitrogenFacile synthesis of N-methyl derivative mdpi.com
Bis-indole ScaffoldBenzylationIndole NitrogenPotency dependent on benzyl ring substituents nih.gov
2-Phenyl-1H-indoleArylationIndole C-2C-2 arylation confirmed; activity influenced by aryl group nih.gov

Heteroarylation and Carbonitrile Derivatizations

Heteroarylation: Introducing additional heterocyclic rings can enhance biological activity by providing more sites for hydrogen bonding and other specific interactions. The strategy of creating "hybrid molecules" by linking different heterocyclic systems, such as quinoline-imidazole or quinazoline-pyrazole hybrids, is a well-established approach to discovering new bioactive compounds. nih.gov For the this compound scaffold, a heteroaryl group could be attached to either the indole or quinoline (B57606) nucleus. This modification can significantly impact the molecule's physicochemical properties, including solubility and metabolic stability, while potentially introducing new interactions with the biological target.

Carbonitrile Derivatizations: The carbonitrile (cyano) group is a versatile functional group in drug design. It is a potent hydrogen bond acceptor and can act as a bioisostere for other groups like a carbonyl or a halogen atom. Its introduction can modulate polarity and metabolic stability.

In a closely related series of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, the carbonitrile group at the C-3 position of the quinoline ring was integral to their activity as phosphodiesterase 4 (PDE4) inhibitors. nih.gov SAR studies on this series revealed that the nature and position of substituents on the indole ring were critical for potency. For instance, introducing a methyl group at the C-5 position of the indole ring resulted in a compound with an EC₅₀ value of approximately 0.89 µM. nih.gov This highlights the synergistic effect between the quinoline-carbonitrile moiety and the substituted indole ring. Other research on quinoline-carbonitrile derivatives has also pointed to their potential as antibacterial agents, where substitutions at other positions of the quinoline ring, such as a methoxy (B1213986) group at C-6, were found to be beneficial for activity. nih.gov

Scaffold Modification Biological Target/Activity Key Finding Reference
2-(1H-Indol-3-yl)quinoline-3-carbonitrile5-Methyl on indole ringPDE4 Inhibition (EC₅₀ ~0.89 µM)Substitution on the indole ring is critical for potency. nih.gov
Quinoline-carbonitrileMethoxy group at C-6AntibacterialMethoxy group at C-6 was preferred over methyl or no substitution. nih.gov
Quinoline-imidazole hybridImidazole linked to quinolineAntimalarialHybridization strategy yielded compounds with low micromolar IC₅₀ values. nih.gov

Comparative SAR Analysis Across Indole-Quinoline Hybrid Classes

The biological activity of indole-quinoline hybrids is profoundly influenced by their structural class, which is defined by the nature of the linker connecting the two heterocyclic systems. Comparing the SAR of the vinyl-linked this compound with other classes, such as directly-linked or fused systems, provides valuable insights into the role of molecular architecture.

Vinyl-Linked vs. Directly-Linked Systems: The vinyl linker in the title scaffold imparts a degree of conformational flexibility while maintaining conjugation between the indole and quinoline rings. This is distinct from directly-linked systems, such as 2-(1H-indol-3-yl)quinoline-3-carbonitriles. nih.gov In the latter, the direct bond creates a more rigid structure. The SAR for these direct-linkage compounds is heavily dependent on substitutions on both rings, with a 5-methylindole (B121678) derivative showing potent PDE4 inhibition. nih.gov The vinyl linker, by extending the distance and altering the angle between the two rings, would likely interact with different sub-pockets of a target protein compared to its directly-linked counterpart, leading to a different SAR profile.

Vinyl-Linked vs. Fused Systems: Fused systems, such as the tetracyclic indolo[3,2-b]quinolines (linear quindoline), represent the most rigid class. researchgate.net Here, the indole and quinoline rings are planar and fused, severely restricting conformational freedom. The SAR of indoloquinolines is dramatic; the parent scaffold is often inactive, but the introduction of a single methyl group on the indole nitrogen can switch on potent biological activity. researchgate.net This contrasts with the vinyl-linked system, where the unsubstituted parent compound may possess basal activity that can be modulated by various substitutions, rather than requiring a specific "activating" group.

Comparison with Other Hybrid Scaffolds: The importance of the quinoline moiety itself can be evaluated by comparing it to hybrids where it is replaced by other heterocycles. For example, a 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one was found to have a similar spectrum of antimicrobial activity to the structurally analogous 2-(5-iodo-1H-indol-3-yl)-1H-benzo[d]imidazole, suggesting that for certain antimicrobial targets, the indole portion and its substituents may be the primary determinants of activity, with the quinoline/quinazoline/benzimidazole part acting as a modular component. mdpi.com

Furthermore, studies on broader classes of indole-based inhibitors have shown that the character of the aromatic systems is critical. In one study on HIV fusion inhibitors, the binding affinity was found to decrease in the order of indole ≥ quinoline > phenyl, confirming that the specific choice of the heterocyclic system is a key determinant of potency. nih.govacs.org

Biological Activities and Molecular Mechanisms of 2 2 1h Indol 3 Yl Vinyl Quinoline

Anti-Cancer and Antiproliferative Activities (In Vitro/Preclinical Models)

Derivatives of styrylquinoline have demonstrated notable anticancer activity across a variety of cancer cell lines. The core structure, which combines a quinoline (B57606) and an indole (B1671886) moiety through a vinyl linker, is thought to be crucial for its biological effects.

Induction of Apoptosis and Cell Cycle Modulation Mechanisms

Studies on the broader class of styrylquinolines suggest that these compounds can induce cell cycle arrest and activate apoptosis, often through a p53-independent pathway. nih.gov This indicates that their mechanism of action may be effective in tumors where the p53 tumor suppressor protein is mutated or inactive. The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells. Research on related compounds has shown that styrylquinolines can trigger apoptosis, leading to a reduction in cancer cell viability. research-nexus.net Furthermore, these compounds have been observed to cause an arrest in the cell cycle, preventing cancer cells from progressing through the phases of division and proliferation. nih.govnih.gov This disruption of the cell cycle is a critical component of their antiproliferative effects.

Some indolo[2,3-b]quinoline derivatives, which share structural similarities, have been shown to induce apoptosis in leukemia cell lines at concentrations close to their cytotoxic IC50 values. nih.gov Additionally, certain 3-methyleneisoindolinone derivatives, which also contain an indole nucleus, have been found to induce a significant increase in the sub-G1 population of cells, a hallmark of apoptosis, and lead to a high percentage of total apoptotic cells in head and neck squamous cell carcinoma cells. acs.org

Kinase Inhibition Profiles and Specific Targets (e.g., GSK3β)

The quinoline scaffold is present in numerous compounds that have been identified as kinase inhibitors, a class of drugs that block the action of enzymes called kinases, which are often overactive in cancer cells. nih.gov While a specific kinase inhibition profile for 2-(2-(1H-Indol-3-yl)vinyl)quinoline has not been extensively detailed, related styrylquinoline derivatives have been investigated for their effects on various kinases. For instance, a series of 2-styrylquinolines were evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.gov

Some indolo[3,2-c]quinolines have been associated with the inhibition of Glycogen Synthase Kinase 3β (GSK3β), another important kinase involved in cellular signaling pathways that are often dysregulated in cancer. nih.gov The inhibition of GSK3β is a promising strategy in cancer treatment, and the structural similarity of this compound to these known inhibitors suggests it may also possess activity against this target.

Table 1: EGFR Kinase Inhibition by selected 2-Styrylquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)
2-(4-(dimethylamino)styryl)-6-bromoquinoline-4-carboxylic acid (3a)HepG27.7
2-(4-(dimethylamino)styryl)-6-bromoquinoline-4-carboxylic acid (3a)HCT1169.2
N'-(4-hydroxybenzylidene)-2-(4-(dimethylamino)styryl)-6-bromoquinoline-4-carbohydrazide (4a)HepG211.3
N'-(4-hydroxybenzylidene)-2-(4-(dimethylamino)styryl)-6-bromoquinoline-4-carbohydrazide (4a)HCT11614.2
2-(4-(dimethylamino)styryl)-6-methylquinoline-4-carboxylic acid (3b)HepG217.2
2-(4-(dimethylamino)styryl)-6-methylquinoline-4-carboxylic acid (3b)HCT11614.8
Data extracted from a study on EGFR kinase inhibitors. nih.gov

DNA Intercalation and Topoisomerase I/II Poisoning Mechanisms

The planar aromatic structure of quinoline derivatives suggests a potential for these molecules to interact with DNA. One such mechanism is DNA intercalation, where the compound inserts itself between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription. nih.gov In-silico studies on quinoline-3-carboxylic acid derivatives have supported their ability to bind to the minor groove of DNA. nih.gov

Furthermore, quinoline-based compounds have been identified as inhibitors of topoisomerases, which are essential enzymes that manage the topological state of DNA during various cellular processes. nih.gov By inhibiting topoisomerases I or II, these compounds can lead to the accumulation of DNA strand breaks, ultimately triggering cell death. nih.gov For example, a quinoline derivative, IND-2, has been shown to inhibit the catalytic activity of topoisomerase IIα. nih.govnih.gov Conjugates of indolo[2,3-b]quinoline have also been found to bind strongly to the topoisomerase II-DNA complex. mdpi.com

G-quadruplex Stabilization Effects

G-quadruplexes (G4s) are four-stranded DNA structures that can form in guanine-rich sequences of the genome, such as in telomeres and oncogene promoter regions. The stabilization of these structures by small molecules can inhibit the activity of enzymes like telomerase and downregulate the expression of oncogenes, making G4s attractive targets for anticancer drug development. Several indolo[3,2-c]quinoline derivatives have been identified as potent and selective stabilizers of G-quadruplexes. nih.govnih.gov The planar nature of the indoloquinoline core is thought to be crucial for this stabilizing interaction.

Tubulin Polymerization Inhibition and Cellular Disruption

The cytoskeleton, composed of microtubules, plays a critical role in cell division, motility, and intracellular transport. Tubulin is the protein subunit of microtubules, and its polymerization is a dynamic process essential for these functions. Compounds that inhibit tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. An indolo[2,3-d]benzazepine derivative, which shares some structural features with the subject compound, has been identified as a microtubule destabilizing agent that targets the colchicine (B1669291) binding site on tubulin. nih.gov While direct evidence for this compound is lacking, the potential for related structures to interfere with microtubule dynamics is an area of active research.

Mitochondrial Function Perturbation

Mitochondria are central to cellular metabolism and are also key regulators of apoptosis. The disruption of mitochondrial function, such as the loss of the mitochondrial membrane potential (MMP), can trigger the apoptotic cascade. A quinoline derivative known as IND-2 has been shown to cause a loss of the mitochondrial membrane potential in prostate cancer cells. nih.gov Similarly, mitochondria-targeting indolizino[3,2-c]quinolines have been developed as photosensitizers that lead to mitochondrial dysfunction and photoinduced apoptosis. nih.gov These findings suggest that the perturbation of mitochondrial function could be a significant mechanism contributing to the anticancer activity of quinoline-based compounds.

Anti-Malarial Activities (In Vitro/Preclinical Models)

Efficacy Against Chloroquine-Sensitive and Resistant Plasmodium falciparum Strains

Without primary or secondary research sources detailing the biological evaluation of this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Proposed Mechanisms of Action Distinct from Traditional Antimalarials

While many traditional quinoline-based antimalarials, such as chloroquine, are understood to act by interfering with hemoglobin digestion in the parasite's food vacuole, leading to a toxic buildup of heme, the mechanisms of more lipophilic quinoline derivatives may differ. nih.gov Research into related 2-arylvinylquinolines suggests a potential for these compounds to act rapidly, targeting the trophozoite phase of the asexual blood-stage parasites. nih.gov

The lipophilicity of compounds like this compound could lead to different subcellular accumulation and molecular targets compared to the more basic chloroquine. nih.gov While the precise mechanisms for this specific compound are still under detailed investigation, the broader class of quinoline derivatives has been associated with various antimalarial actions beyond heme polymerization inhibition. nih.govnih.gov

Anti-Inflammatory Activities and Immunomodulation (Preclinical Models)

The anti-inflammatory potential of quinoline and indole derivatives is an active area of research. nih.gov These compounds have been shown to modulate inflammatory pathways in various preclinical models.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE4B Selectivity)

While direct studies on this compound's effect on phosphodiesterases (PDEs) are not extensively documented in the provided results, quinoline derivatives have been patented as phosphodiesterase inhibitors. google.com PDE4, and specifically its subtype PDE4B, is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for controlling inflammation. The structural motifs present in this compound are found in compounds designed to target PDEs.

Modulation of Pro-Inflammatory Gene Expression

Natural and synthetic bioactive compounds containing indole and quinoline scaffolds can exert anti-inflammatory effects by modulating the expression of pro-inflammatory genes. nih.gov This modulation often occurs through signaling pathways that regulate the transcription of inflammatory mediators. For instance, some indole derivatives have been shown to reduce the production of pro-inflammatory cytokines like IL-6 and IL-8. mdpi.com Similarly, certain quinoline compounds have been observed to decrease the mRNA levels of TNF-α, IL-1β, IL-6, and other inflammatory mediators at the transcriptional level. researchgate.net This suggests that this compound could potentially influence these pathways, thereby reducing the inflammatory response.

Effects in Experimental Autoimmune Encephalomyelitis (EAE) Models

In preclinical models of autoimmune diseases like Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, quinoline-3-carboxamide (B1254982) compounds have demonstrated efficacy. nih.gov One such compound, paquinimod (B609837), was shown to ameliorate EAE by reducing the priming of pro-inflammatory effector CD4+ T cells and decreasing the frequency of IFN-γ- and IL-17-producing cells. nih.gov It also selectively reduced the numbers of inflammatory monocytes and dendritic cells in the spleen and brain. nih.gov Although paquinimod is not identical to this compound, these findings highlight the potential for quinoline-based structures to modulate the immune responses central to autoimmune disorders.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 2-(2-(1H-Indol-3-yl)vinyl)quinoline Analogues with Enhanced Selectivity

A primary avenue of future research lies in the rational design and synthesis of novel analogues of this compound to enhance their selectivity towards specific biological targets. The broad bioactivity of the parent compound necessitates the development of derivatives that exhibit a more focused therapeutic action, thereby minimizing potential off-target effects.

Key Strategies for Analogue Design:

Substitution Pattern Modification: Introducing various substituents on both the indole (B1671886) and quinoline (B57606) rings can significantly influence the molecule's electronic and steric properties, thereby altering its binding affinity and selectivity for target proteins.

Linker Modification: Altering the vinyl linker, for instance by creating more rigid or flexible connections, could optimize the spatial orientation of the indole and quinoline pharmacophores for improved target engagement.

Hybrid Molecule Creation: The synthesis of hybrid molecules that incorporate other pharmacologically active fragments is a promising approach. For example, creating conjugates with known anticancer or antimicrobial agents could lead to multi-target drugs with enhanced efficacy. rsc.orgresearchgate.net

A recent study on novel quinoline derivatives demonstrated that the introduction of diverse nitrogen heterocycles through different linkers yielded compounds with potent anti-proliferative effects. nih.gov This highlights the potential of strategic structural modifications to improve biological activity.

Advanced Mechanistic Studies for Elucidating Specific Molecular Targets and Pathways

A critical step towards the clinical translation of this compound derivatives is the detailed elucidation of their mechanism of action. While the parent compound is known to possess a range of biological activities, the specific molecular targets and signaling pathways it modulates are not yet fully understood. ontosight.ai

Advanced methodologies to be employed include:

In Vitro and In Silico Approaches: A combination of in vitro assays and in silico molecular docking studies can help identify potential protein targets. rsc.orgresearchgate.net For instance, research on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives utilized molecular docking to predict their binding to long RSH proteins. nih.gov

Omics Technologies: Genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to treatment with these compounds, revealing key pathways affected.

Kinase Profiling: Given that many quinoline and indole derivatives exhibit kinase inhibitory activity, comprehensive kinase profiling assays are crucial. nih.govnih.gov For example, some indolo[3,2-c]quinolines are known to be effective DNA intercalators and topoisomerase I/II inhibitors. nih.gov

Research on 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives revealed that their anti-metastatic activity was mediated through the inhibition of Akt and ERK phosphorylation and the modulation of downstream effectors like β-catenin, Bcl-2, and COX-2. nih.gov Similar detailed mechanistic studies are essential for advancing this compound analogues.

Exploration of Synergistic Effects with Existing Therapeutic Agents

Investigating the synergistic effects of this compound derivatives with established therapeutic agents is a promising strategy to enhance treatment efficacy and overcome drug resistance. The combination of the indole and quinoline moieties in a single molecule itself suggests the potential for synergistic effects. ontosight.ai

Potential Combination Therapies:

Chemotherapy: Combining these novel compounds with conventional chemotherapeutic drugs could allow for lower doses of the cytotoxic agents, thereby reducing their side effects.

Targeted Therapy: Synergistic effects with targeted therapies, such as kinase inhibitors, could be explored to overcome resistance mechanisms that often develop with monotherapy.

Immunotherapy: Investigating the immunomodulatory properties of these compounds and their potential to enhance the efficacy of immune checkpoint inhibitors is a novel and exciting research direction.

Development of Targeted Delivery Systems for 2-(2-(1H-Indol-3-yl)quinoline Derivatives

To improve the therapeutic index of this compound derivatives, the development of targeted delivery systems is crucial. These systems can enhance drug solubility, prolong circulation half-life, and facilitate selective delivery to tumor cells, thereby minimizing systemic toxicity. nih.gov

Promising Delivery Strategies:

Liposomes: Encapsulating the compounds in liposomes, potentially conjugated with targeting ligands like transferrin, can enhance their delivery to cancer cells that overexpress the corresponding receptors. nih.gov

Nanoparticles: Polymeric nanoparticles and other nanocarriers can be engineered to release the drug in a controlled manner at the target site.

Antibody-Drug Conjugates (ADCs): For analogues with high potency, conjugation to tumor-specific antibodies could provide a highly targeted therapeutic approach.

A study on a novel isoquinoline (B145761) derivative demonstrated that its encapsulation into transferrin-conjugated liposomes significantly improved its antitumor activity compared to the free drug. nih.gov This underscores the potential of targeted delivery systems to enhance the therapeutic efficacy of quinoline-based compounds.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Applications of AI and ML:

De Novo Drug Design: Generative AI models can design novel molecular structures with desired pharmacological properties from scratch. nih.gov

Structure-Activity Relationship (SAR) Studies: ML algorithms can analyze large datasets of compounds and their activities to identify key structural features that determine potency and selectivity. mdpi.com

ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. mdpi.com

Recent studies have successfully employed machine learning to design and synthesize novel quinoline derivatives with anticancer activity, demonstrating the utility of these in silico tools in modern drug discovery. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.